1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea
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Overview
Description
1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea is a complex organic compound featuring multiple heterocyclic rings, including imidazole, oxane, and thiazole. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates. These intermediates are then subjected to a series of reactions, including alkylation, cyclization, and urea formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea
- 1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)thiourea
Uniqueness
1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea is unique due to its specific combination of heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[(1-ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-2-20-7-5-16-13(20)12(11-3-8-22-9-4-11)18-14(21)19-15-17-6-10-23-15/h5-7,10-12H,2-4,8-9H2,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPPAFKFNBQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2CCOCC2)NC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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